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Compound of Interest

Compound Name: Dactylorhin A

Cat. No.: B1669759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dactylorhin A, a significant bioactive compound isolated from the tubers of Dactylorhiza

hatagirea, has garnered interest for its potential therapeutic applications. This technical guide

provides a comprehensive overview of the spectroscopic data and experimental methodologies

crucial for the characterization of Dactylorhin A. The information presented herein is intended

to serve as a foundational resource for researchers engaged in the isolation, identification, and

further investigation of this natural product. This document outlines the key spectroscopic

techniques employed in the structural elucidation of Dactylorhin A, including Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols for the isolation and

analysis of Dactylorhin A are also provided, alongside a proposed signaling pathway that may

be modulated by this compound, offering insights into its potential mechanism of action.

Physicochemical Properties of Dactylorhin A
Dactylorhin A is a complex glycosidic ester. A summary of its key physicochemical properties

is presented in Table 1.
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Property Value Source

Molecular Formula C₄₀H₅₆O₂₂

IUPAC Name

(2R)-2-β-D-glucopyranosyloxy-

2-(2-methylpropyl) butanedioic

acid bis(4-β-D-

glucopyranosyloxybenzyl)

ester

Molecular Weight 888.85 g/mol

Appearance White amorphous powder N/A

Solubility
Soluble in methanol, ethanol;

sparingly soluble in water
N/A

Spectroscopic Data for Structural Elucidation
The structural characterization of Dactylorhin A relies on a combination of modern

spectroscopic techniques. While a complete, publicly available dataset of all spectroscopic

values for Dactylorhin A is not readily found in the searched literature, this section provides a

templated structure for the expected data based on the known structure and common values

for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic

molecules like Dactylorhin A. ¹H NMR provides information on the proton environment, while

¹³C NMR details the carbon skeleton.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) for Dactylorhin A (Template)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.30 - 7.10 m -
Aromatic Protons (H-

2', H-6')

5.10 d 7.5
Anomeric Proton (Glc

H-1)

4.90 d 7.5
Anomeric Proton (Glc

H-1)

4.50 - 3.40 m -
Sugar Protons,

Methylene Protons

2.80 m - Methine Proton

1.00 - 0.80 m - Methyl Protons

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD) for Dactylorhin A (Template)

Chemical Shift (δ, ppm) Assignment

175.0 - 170.0 Carbonyl Carbons (C=O)

160.0 - 115.0 Aromatic Carbons

105.0 - 100.0 Anomeric Carbons (Glc C-1)

80.0 - 60.0 Sugar Carbons, Oxygenated Carbons

45.0 - 20.0 Aliphatic Carbons

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming

the molecular formula.

Table 4: Mass Spectrometric Data for Dactylorhin A
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Technique
Ionization
Mode

Observed m/z Interpretation Source

UPLC-ESI/TQ-

MS
Positive 906.5 [M+NH₄]⁺

Adduct ion

confirms MW of

888.5

HR-ESI-MS Positive 889.3265 [M+H]⁺
Protonated

molecule
N/A

HR-ESI-MS Positive
911.3084

[M+Na]⁺

Sodiated

molecule
N/A

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 5: FT-IR Spectroscopic Data for Dactylorhin A (Template)

Wavenumber (cm⁻¹) Intensity Assignment

3400 (broad) Strong
O-H stretching (hydroxyl

groups)

2960, 2870 Medium C-H stretching (aliphatic)

1735 Strong C=O stretching (ester)

1610, 1510 Medium C=C stretching (aromatic)

1070 Strong
C-O stretching (glycosidic

bond)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

which is particularly useful for identifying chromophores such as aromatic rings.

Table 6: UV-Vis Spectroscopic Data for Dactylorhin A (Template)
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Solvent λmax (nm) Absorbance

Methanol 225, 275 N/A

Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of

Dactylorhin A.

Isolation and Purification of Dactylorhin A
The following is a generalized protocol for the isolation of Dactylorhin A from the tubers of

Dactylorhiza hatagirea.

Extraction:

Air-dried and powdered tubers of D. hatagirea (1 kg) are macerated with methanol (3 x 5

L) at room temperature for 72 hours.

The methanolic extracts are combined and concentrated under reduced pressure using a

rotary evaporator to yield a crude extract.

Fractionation:

The crude methanolic extract is suspended in water and partitioned successively with n-

hexane, chloroform, and ethyl acetate.

The ethyl acetate fraction, typically enriched with glycosides, is concentrated in vacuo.

Chromatographic Purification:

The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable

solvent system (e.g., chloroform:methanol, 9:1) and visualized with an appropriate staining

agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
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Fractions containing the major compound of interest are pooled and further purified by

preparative high-performance liquid chromatography (HPLC) on a C18 column with a

methanol-water gradient to yield pure Dactylorhin A.

To cite this document: BenchChem. [Spectroscopic and Methodological Characterization of
Dactylorhin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669759#spectroscopic-data-for-dactylorhin-a-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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